molecular formula C18H16N6O3 B2627222 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034504-42-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2627222
CAS No.: 2034504-42-0
M. Wt: 364.365
InChI Key: JCDJIJBLXNCIIY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that combines pyrido[2,3-d]pyrimidine and imidazo[1,2-a]pyridine moieties, making it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine derivatives with appropriate aldehydes and nitriles under basic conditions, followed by cyclization and functionalization steps . The reaction conditions often include the use of bases such as potassium phosphate or cesium carbonate, and the reactions are typically carried out in aqueous media to promote green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activities. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-11-14(23-9-3-2-6-13(23)21-11)16(25)20-8-10-24-17(26)12-5-4-7-19-15(12)22-18(24)27/h2-7,9H,8,10H2,1H3,(H,20,25)(H,19,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDJIJBLXNCIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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